2-(4-fluorophenoxy)-N-mesitylpropanamide
Description
2-(4-Fluorophenoxy)-N-mesitylpropanamide is a synthetic organic compound characterized by a propanamide backbone with two distinct substituents:
- 4-Fluorophenoxy group: A phenoxy moiety substituted with a fluorine atom at the para position, contributing to enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
- Mesityl group (2,4,6-trimethylphenyl): A bulky aromatic substituent on the amide nitrogen, which introduces steric hindrance and may influence binding affinity in biological systems.
This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric effects are critical.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(2,4,6-trimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-11-9-12(2)17(13(3)10-11)20-18(21)14(4)22-16-7-5-15(19)6-8-16/h5-10,14H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQSLYIWIHGVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural features and differences among related compounds:
Key Observations:
The oxamoyl group in introduces a polar bridge, likely reducing lipophilicity compared to aromatic substituents.
Steric Effects: The mesityl group in the target compound provides significant steric bulk, which may hinder binding to flat active sites but improve selectivity for specific targets. Smaller substituents (e.g., methylphenoxy in ) may allow broader conformational flexibility.
Biological Implications :
- The hydroxyl group in could facilitate hydrogen bonding with target proteins but may also increase susceptibility to oxidative metabolism.
- The chloro substituent in is associated with higher toxicity risks, as indicated by its Safety Data Sheet (SDS) warnings .
Physicochemical Data:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
